3-Epivitamin D3/3-epicholecalciferol
Overview
Description
3-Epivitamin D3, also known as Epicholecalciferol, is a Vitamin D3 analogue . It is a Hedgehog pathway inhibitor with an IC50 of 39.2 μM measured in U87MG cells . It significantly upregulates Cyp24A1 in U87MG, HT-29, and C3H10T1/2 cells .
Synthesis Analysis
3-Epivitamin D3, the 3 alpha epimer of vitamin D3, was synthesized, and its biological activity in the rat was evaluated . It was found to be approximately 4 times less active on a weight basis than vitamin D3 with respect to intestinal calcium transport, bone calcium mobilization, and calcification score as determined by the line-test assay .Molecular Structure Analysis
The molecular formula of 3-Epivitamin D3 is C27H44O . The molecular weight is 384.64 .Chemical Reactions Analysis
Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources.Physical And Chemical Properties Analysis
3-Epivitamin D3 is a solid substance with a white to light yellow color . It has a molecular weight of 384.64 and a molecular formula of C27H44O .Scientific Research Applications
Bone Health and Calcium Homeostasis
3-epi-vitamin D3 plays a crucial role in maintaining bone health and regulating calcium levels in the body. It binds to the vitamin D nuclear receptor (VDR), influencing the transcription of genes involved in calcium absorption and bone mineralization. This action is tissue-specific and exhibits a lower calcemic effect compared to non-epimeric forms of vitamin D .
Cancer Research
In cancer research, 3-epi-vitamin D3 is being studied for its potential anticancer properties. It has been observed to exert biological activity through the VDR, which is implicated in the regulation of cell proliferation and differentiation. This suggests a possible therapeutic role for 3-epi-vitamin D3 in preventing or treating various cancers .
Dermatology
The compound has shown promise in dermatological applications, particularly in the treatment of skin conditions. In vitro studies have demonstrated that 3-epi-vitamin D3 can influence the growth and differentiation of primary human keratinocytes, which are the predominant cell type in the epidermis .
Immunomodulation
3-epi-vitamin D3 has immunomodulatory effects, which could be beneficial in treating autoimmune diseases and reducing inflammation. Research has indicated that it can modulate the immune response, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and type 1 diabetes .
Neurological Disorders
Elevated levels of 3-epi-vitamin D3 metabolites have been found in patients with Alzheimer’s disease, suggesting a link between vitamin D metabolism and neurological health. This opens up avenues for research into the use of 3-epi-vitamin D3 in managing or understanding neurodegenerative diseases .
Pediatric Health
Studies have found that a larger proportion of total vitamin D exists as C3-epimers in infants compared to adults. This highlights the importance of 3-epi-vitamin D3 in early development and the need for accurate measurement of vitamin D levels in pediatric health assessments .
Metabolic Stability
3-epi-vitamin D3 has been noted for its high metabolic stability, which makes it an interesting candidate for clinical applications. Its stability could lead to more sustained biological effects, making it a potential option for long-term treatments .
Vitamin D Deficiency
The inclusion of 3-epi-vitamin D3 in measurements is crucial for accurately assessing vitamin D levels. Its presence is significant in certain populations, such as infants and pregnant women, where traditional immunoassays may underestimate vitamin D levels due to epimeric interference .
Mechanism of Action
Target of Action
3-Epi-Vitamin D3, also known as Epicholecalciferol, is a natural metabolite of the seco-steroid vitamin D3 . Its primary target is the Vitamin D Nuclear Receptor (VDR), a ligand-dependent transcription regulator . The VDR plays a crucial role in various physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Mode of Action
3-Epi-Vitamin D3 exerts its biological activity through binding to its cognate VDR . This binding triggers a series of biochemical reactions that lead to the regulation of gene expression. The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .
Biochemical Pathways
The production of 3-Epi-Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B. Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . The C3-epimerization pathway produces an active metabolite with similar biochemical and biological properties to those of the 1α,25 (OH) 2 D 3 .
Pharmacokinetics
It is known that the metabolic stability of 3-epi-1α,25 (oh)2d3 is higher than its primary metabolites . This suggests that 3-Epi-Vitamin D3 may have a longer half-life in the body, potentially leading to a more sustained biological effect.
Result of Action
The result of 3-Epi-Vitamin D3 action is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1α,25 (OH) 2 D 3 . It has been demonstrated to have significant biological activity, making this natural metabolite an interesting ligand for clinical applications .
Action Environment
The action of 3-Epi-Vitamin D3 can be influenced by various environmental factors. For instance, UV-B radiation from sunlight is necessary for the initial conversion of 7-dehydrocholesterol to vitamin D3 in the skin . Furthermore, the status of vitamin D in the body can be determined using 3-epi-25(OH)D3 as a biomarker .
Safety and Hazards
properties
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-YHJXBONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-epi-vitamin D3 | |
CAS RN |
57651-82-8, 8050-67-7 | |
Record name | Epicholecalciferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epicholecalciferol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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